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Introduction

Nemifitide (formerly INN-00835) is a synthetic pentapeptide analog of the endogenous
neuropeptide melanocyte-inhibiting factor (MIF-1). It has been investigated for the treatment of
major depressive disorder (MDD) and has progressed to Phase Il clinical trials. This technical
guide provides a comprehensive overview of the available Phase | and Phase Il clinical trial
data for Nemifitide, focusing on quantitative outcomes, experimental methodologies, and its
proposed mechanism of action. Notably, Nemifitide has shown potential for a rapid onset of
action, a favorable safety profile, and efficacy in certain patient populations.[1]

Phase | Clinical Trial Data

Phase | studies involving over 430 participants have established a favorable safety and
tolerability profile for Nemifitide.[1] Doses up to 320 mg administered subcutaneously were
well-tolerated. The most common adverse events were transient skin reactions at the injection
site. No serious adverse events were reported in these early-phase trials.

Pharmacokinetics

Pharmacokinetic analyses from five Phase | and three Phase Il studies in healthy volunteers
and patients with depression revealed that Nemifitide is rapidly absorbed and eliminated.[1]
The elimination half-life is approximately 15-30 minutes. Both the area under the curve (AUC)
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and the maximum plasma concentration (Cmax) were found to be dose-proportional at
subcutaneous doses ranging from 8 mg to 320 mg.

Pharmacokinetic Parameter Value
Elimination Half-life 15-30 minutes
Dose Proportionality (AUC & Cmax) Observed at 8 mg to 320 mg s.c.

Phase Il Clinical Trial Data

Multiple Phase Il studies have been conducted to evaluate the efficacy and safety of
Nemifitide in patients with MDD. These trials have explored various dosing regimens and
patient populations.

Efficacy in Major Depressive Disorder

A key Phase I, 6-week, double-blind, multicenter, outpatient study randomized 81 patients with
MDD to receive daily subcutaneous injections of 30 mg/d Nemifitide, 45 mg/d Nemifitide, or
placebo for two weeks (five days per week), followed by a four-week follow-up period.[2][3] The
primary efficacy measure was the change from baseline in the Montgomery-Asberg Depression
Rating Scale (MADRS) total score.[2][3] Secondary measures included the 17-item Hamilton
Psychiatric Rating Scale for Depression (HAMD).[2][3]

This study demonstrated a statistically significant superiority of the 45 mg/d dose compared to
placebo at the time of peak effect, which was observed one week after the end of treatment.[2]
[3] An exploratory analysis revealed a greater response to both Nemifitide doses in patients
with a baseline HAMD score greater than 22.[2][3]

In these studies, a "responder” was defined as a patient experiencing at least a 50% decrease
in the MADRS score from baseline or a Clinical Global Impression-Improvement (CGI-I) score
of 1 or 2.[4]

An open-label extension study involving 27 subjects who had participated in a previous double-
blind trial showed that 66.7% (18 out of 27) of patients responded to re-treatment with
Nemifitide.[5] The mean duration of the antidepressant effect between re-treatments was 3.3
months.[5]
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Phase Il Efficacy Outcomes

Study Design 6-week, double-blind, multicenter, outpatient
Patient Population 81 patients with MDD

Treatment Arms 30 mg/d Nemifitide, 45 mg/d Nemifitide, Placebo
Primary Efficacy Measure Change from baseline in MADRS total score

Statistically significant superiority of 45 mg/d
Key Finding Nemifitide vs. Placebo at peak effect (1 week

post-treatment)[2][3]

Responder Rate (Open-label Extension) 66.7% on re-treatment[5]

Mean Duration of Effect (Open-label Extension) 3.3 months between re-treatments[5]

Safety and Tolerability in Phase i

Across the Phase Il trials, Nemifitide demonstrated a good tolerability and safety profile.[2][3]
There were no dropouts due to adverse events, and the incidence of side effects with
Nemifitide was comparable to that of placebo.[2][3]

Experimental Protocols
Phase Il Double-Blind, Placebo-Controlled Trial

Objective: To assess the efficacy and safety of two different doses of Nemifitide compared to
placebo in outpatients with Major Depressive Disorder.

Methodology:
o Patient Screening: 81 patients meeting the DSM-IV criteria for MDD were enrolled.[2][3]

o Randomization: Patients were randomized to one of three treatment arms: 30 mg/d
Nemifitide, 45 mg/d Nemifitide, or placebo.[2][3]

o Treatment Administration: Nemifitide or placebo was administered via subcutaneous
injection once daily for five consecutive days per week for two weeks.[2][3]
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» Follow-up: Patients were followed for an additional four weeks after the treatment period.[2]

[3]

» Efficacy Assessment: The primary efficacy endpoint was the change from baseline in the
total score of the Montgomery-Asberg Depression Rating Scale (MADRS). Secondary
endpoints included the 17-item Hamilton Depression Rating Scale (HAMD), the Clinical
Global Impression (CGIl) severity and improvement scales, and the Carroll Self-Rating Scale
for Depression.[2][3]

» Safety Monitoring: Adverse events were monitored and recorded throughout the study.

Screening Phase

Patient Screening (n=81)
DSM-1V Criteria for MDD

Treatment Phase (2 Weeks)
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Phase Il Clinical Trial Workflow

Mechanism of Action and Signaling Pathways

The precise mechanism of action of Nemifitide is not fully elucidated; however, it is known to
be a structural analog of melanocyte-inhibiting factor (MIF-1).[1] Preclinical studies in rats have
suggested the involvement of a serotonergic pathway in its pharmacological effects.[6]

Nemifitide has been shown to bind to several receptors, albeit with micromolar affinity,
including the 5-HT2A receptor (acting as an antagonist), NPY1, bombesin, and melanocortin
receptors MC4 and MC5.[1] The clinical significance of these weak interactions remains to be

determined.

Given its relationship to MIF-1, it is plausible that Nemifitide may share some of its signaling
pathways. The diagram below illustrates a potential signaling cascade based on the known
interactions of Nemifitide and the broader understanding of antidepressant mechanisms.
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Proposed Signaling Pathway of Nemifitide

Conclusion

The available Phase | and Il clinical trial data for Nemifitide suggest that it is a promising
candidate for the treatment of major depressive disorder, particularly in patients with more
severe symptoms. Its rapid onset of action and favorable safety profile are notable advantages.
Further research, including the complete data from Phase lll trials, is needed to fully establish
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its efficacy and safety and to elucidate its precise mechanism of action. The unique
pharmacokinetic and pharmacodynamic properties of Nemifitide may represent a novel
approach to antidepressant therapy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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